![molecular formula C6H14N4S2 B13200144 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is a chemical compound with the molecular formula C₆H₁₄N₄S₂ It is characterized by the presence of a disulfide bond and two amidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide typically involves the reaction of 3-mercaptopropionitrile with cyanamide under specific conditions. The reaction proceeds through the formation of an intermediate disulfide, which is then converted to the final product by the addition of a second equivalent of cyanamide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of redox states in cells.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide involves its ability to undergo redox reactions due to the presence of the disulfide bond. This allows it to interact with various molecular targets, including enzymes and proteins that are involved in redox regulation. The amidine groups can also interact with biological molecules, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-[(2-Carbamoylethyl)disulfanyl]propanamide: Similar structure but with an amide group instead of an amidine group.
3,3’-Disulfanediyldipropanamide: Contains two amide groups and a disulfide bond.
Uniqueness
3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide is unique due to the presence of amidine groups, which confer different chemical reactivity and potential biological activity compared to similar compounds with amide groups .
Propiedades
Fórmula molecular |
C6H14N4S2 |
|---|---|
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
3-[(3-amino-3-iminopropyl)disulfanyl]propanimidamide |
InChI |
InChI=1S/C6H14N4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) |
Clave InChI |
OHKILTRMEKHOSQ-UHFFFAOYSA-N |
SMILES canónico |
C(CSSCCC(=N)N)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)
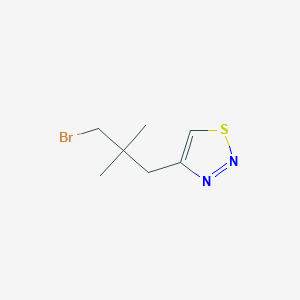
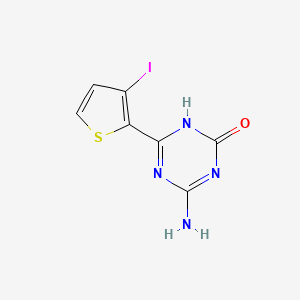
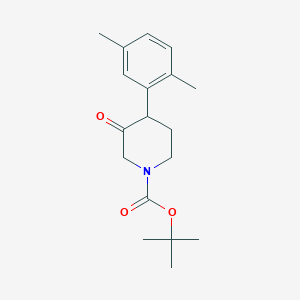
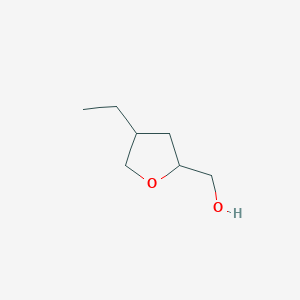
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
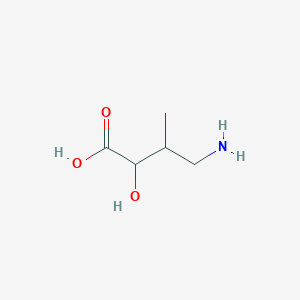
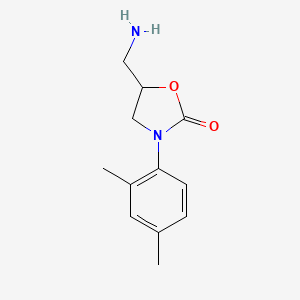
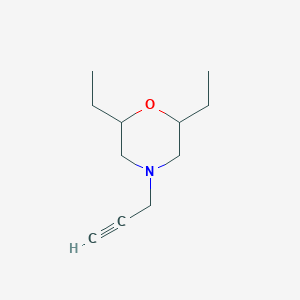
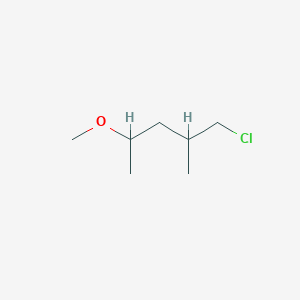

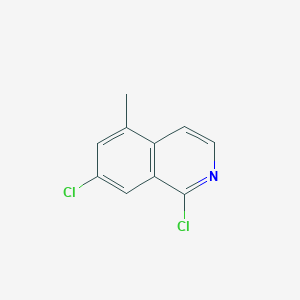
![Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13200154.png)
